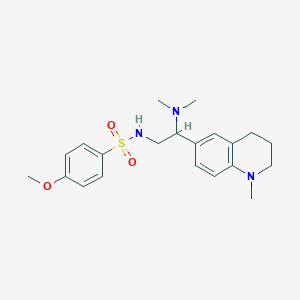

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a dimethylaminoethyl group and a 4-methoxybenzenesulfonamide moiety. Its structural complexity arises from the integration of a bicyclic tetrahydroquinoline system and a sulfonamide group, which are commonly associated with bioactive properties in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-23(2)21(17-7-12-20-16(14-17)6-5-13-24(20)3)15-22-28(25,26)19-10-8-18(27-4)9-11-19/h7-12,14,21-22H,5-6,13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPOXEKQZXISCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

Introduction of the dimethylamino group: This step might involve reductive amination or nucleophilic substitution reactions.

Sulfonamide formation: The final step could involve the reaction of the amine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.

Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic ring or the dimethylamino group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide could have several applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets might include enzymes such as dihydropteroate synthase. The pathways involved could include competitive inhibition or covalent modification of the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitutent Analysis

Key Observations :

- The 4-methoxybenzenesulfonamide group is a shared feature with the compound in , which may confer similar solubility and hydrogen-bonding capabilities.

- Substituents like chloro-fluorophenylamino in and pyrazole in highlight divergent strategies for modulating target selectivity or potency.

Stereochemical and Physicochemical Properties

Key Observations :

- The high stereochemical purity of the compound in underscores the importance of chirality in sulfonamide derivatives, which may influence receptor binding or metabolic stability.

- The target compound’s estimated LogP (~2.8) suggests moderate lipophilicity, aligning with its dimethylamino and methoxy groups, which balance hydrophobic and hydrophilic characteristics.

Spectroscopic and Analytical Data

Key Observations :

- The absence of analytical data for the target compound necessitates reliance on structural analogs. For example, the compound in shows characteristic sulfonamide IR peaks (1340 cm⁻¹ for S=O), which would likely appear in the target compound’s spectrum.

- Quinoline-based analogs (e.g., ) exhibit distinct aromatic proton signals in NMR, which could guide characterization of the target’s tetrahydroquinoline protons.

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Tetrahydroquinoline moiety : This component contributes to the compound's binding affinity.

- Dimethylamino group : Known for its ability to interact with various biological targets.

- Methoxybenzenesulfonamide : Enhances the compound's solubility and stability.

The molecular formula of the compound is , indicating a high degree of complexity with multiple functional groups that may influence its interactions in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline moiety facilitates π-π stacking interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antiviral activity : The compound has shown potential in inhibiting viral replication.

- Enzyme modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Research Findings

- Antiviral Properties : In a study evaluating similar compounds, it was found that modifications to the amino group significantly influenced antiviral activity against influenza A and B viruses. Compounds with structural similarities exhibited IC50 values ranging from 6 μM to 62 μM against these viruses .

- Enzyme Interaction Studies : Research indicates that compounds containing a tetrahydroquinoline structure can selectively inhibit sialidases, enzymes critical for viral replication . The presence of the dimethylamino group enhances binding affinity to these enzymes.

- Case Study - Influenza NA Inhibition : A related compound demonstrated significant inhibitory activity against influenza neuraminidase (NA), highlighting the potential of similar structures in antiviral drug development .

Summary Table of Biological Activities

| Activity Type | Compound Structure Similarity | IC50 (μM) | Reference |

|---|---|---|---|

| Influenza A Inhibition | Similar side chain | 6 | |

| Influenza B Inhibition | Similar side chain | 62 | |

| Enzyme Modulation | Tetrahydroquinoline derivatives | Varies |

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Ring : Achieved through hydrogenation of quinoline derivatives.

- Alkylation with Dimethylamine : Introduces the dimethylamino group using suitable catalysts.

- Nucleophilic Substitution : The methoxybenzenesulfonamide group is added via a halogenated precursor.

- Final Coupling Reaction : Controlled conditions are maintained to ensure high yield and purity.

Industrial Production Methods

For large-scale synthesis, automated reactors and continuous flow processes are employed to maximize efficiency and minimize by-products.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including:

Core Formation : Construction of the tetrahydroquinoline ring via cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .

Sulfonylation : Introducing the 4-methoxybenzenesulfonamide group via nucleophilic substitution. Key factors include:

- Reagent Choice : Use of sulfonyl chlorides in anhydrous dichloromethane or DMF.

- Temperature Control : Reactions often require cooling (0–5°C) to minimize side products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of intermediates significantly impact yield. For example, excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution .

Basic: Which spectroscopic and computational methods are most reliable for characterizing its molecular structure?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry (e.g., chiral centers at the ethyl linker) with single-crystal diffraction (CCDC deposition recommended) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₃O₃S: 402.1849) .

- Computational Tools : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational frequencies for IR validation .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

- Standardized Assays :

- Use identical cell lines (e.g., HEK-293 for kinase inhibition) and control compounds to normalize activity measurements .

- Data Triangulation :

- Compare in vitro (enzyme inhibition) and in vivo (murine models) results to assess pharmacokinetic-pharmacodynamic (PK/PD) relationships .

- Structural Modifications :

- Meta-Analysis : Apply machine learning (e.g., Random Forest regression) to identify confounding variables (e.g., assay pH, solvent DMSO%) in published datasets .

Advanced: What computational strategies effectively predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Pharmacophore Modeling :

- Define features (e.g., hydrogen bond acceptors from sulfonamide, hydrophobic regions from tetrahydroquinoline) to screen virtual libraries for analogs .

Advanced: How does stereochemistry at the ethyl linker influence pharmacological activity and metabolic stability?

Methodological Answer:

- Chiral Resolution :

- Metabolic Studies :

- SAR Analysis :

Advanced: What experimental designs mitigate off-target effects during in vivo studies?

Methodological Answer:

- Proteome Profiling :

- Use affinity pulldown assays with biotinylated probes to identify off-target binding partners in tissue lysates .

- CRISPR-Cas9 Knockout Models :

- Validate target specificity by comparing wild-type vs. knockout mice in efficacy/toxicity studies .

- Dose Escalation :

- Apply Hill equation modeling to distinguish on-target (saturable) vs. off-target (non-saturable) effects .

Advanced: How can researchers optimize solubility and bioavailability without compromising target affinity?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts of the dimethylamino group to enhance aqueous solubility (>10 mg/mL at pH 7.4) .

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl to methoxybenzenesulfonamide) for passive intestinal absorption .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates while maintaining crystallinity .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB downregulation) .

- Chemical Proteomics :

- Employ activity-based protein profiling (ABPP) with fluorescent probes to map engaged targets in live cells .

- Cryo-EM : Resolve ligand-bound structures of membrane targets (e.g., GPCRs) at <3 Å resolution to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.